N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide
Overview
Description
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Synthesis Analysis
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This would involve a study of the chemical reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Quantum Mechanical and Spectroscopic Studies : A study by Chandralekha et al. (2019) utilized quantum mechanical, spectroscopic, and molecular docking techniques to analyze a compound similar to N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide. This research provides insights into the molecular geometry and electronic properties of the compound, which can be crucial for understanding its behavior in various applications.
Inhibitor of Met Kinase Superfamily : Schroeder et al. (2009) discovered a compound related to N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide as a potent and selective Met kinase inhibitor. This research highlights the compound's potential for therapeutic applications in cancer treatment.
Antibacterial and Antifungal Activities : Velupillai et al. (2015) synthesized a series of derivatives related to the compound and evaluated their antibacterial and antifungal activities. This study suggests potential applications of these compounds in developing new antimicrobial agents.
Photodegradation Pathways in Environmental Fate : Moon et al. (2010) investigated the photodegradation pathways of metamifop and its related compounds, including N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide. Understanding the degradation process of these compounds is essential for assessing their environmental impact.
Serotonin Receptor Imaging in Alzheimer's Disease : Kepe et al. (2006) used a molecular imaging probe related to N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide for quantifying serotonin receptor densities in Alzheimer's disease patients' brains. This underscores its potential use in neurological research and diagnostics.
Safety And Hazards
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Future Directions
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Please consult with a professional chemist or a reliable source for specific information about this compound. It’s always important to handle chemicals safely and responsibly.
properties
IUPAC Name |
N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-11(21-13-9-7-12(19)8-10-13)16(20)18(2)15-6-4-3-5-14(15)17/h3-11,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUBSODDMFONTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592633 | |
Record name | N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | |
CAS RN |
256412-88-1 | |
Record name | N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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